

# **Application Note: Determination of Cellular Antioxidant Activity of Prudomestin**

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Compound of Interest		
Compound Name:	Prudomestin	
Cat. No.:	B017676	Get Quote

#### Introduction

**Prudomestin** is a flavonoid that has demonstrated potent antioxidant and reactive oxygen species (ROS) inhibiting properties.[1] Oxidative stress, resulting from an imbalance between the production of ROS and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases.[2][3] Consequently, the identification and characterization of novel antioxidant compounds like **Prudomestin** are of significant interest in the development of new therapeutic agents and dietary supplements.

This application note provides a detailed protocol for a cell-based assay to evaluate the intracellular antioxidant activity of **Prudomestin**. The assay is based on the principles of the Cellular Antioxidant Activity (CAA) assay, which utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[4][5][6] DCFH-DA is a cell-permeable compound that is de-esterified by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the resulting fluorescence intensity is proportional to the level of intracellular ROS. The antioxidant potential of **Prudomestin** is quantified by its ability to inhibit the formation of DCF induced by a peroxyl radical generator.

### Principle of the Assay

The **Prudomestin** cell-based antioxidant assay is a fluorescence-based method to quantify the antioxidant potential of a test compound within a cellular environment. The assay measures the ability of **Prudomestin** to counteract the effects of an externally induced oxidative stressor. The



workflow involves seeding cells, pre-loading them with the DCFH-DA probe, treating them with **Prudomestin**, inducing oxidative stress, and subsequently measuring the fluorescence generated from the oxidation of DCFH. A reduction in fluorescence in the presence of **Prudomestin** indicates its antioxidant activity.

# **Experimental Protocols**

- 1. Materials and Reagents
- Human hepatocellular carcinoma (HepG2) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 μg/mL streptomycin)
- Trypsin-EDTA solution (0.25%)
- Phosphate-Buffered Saline (PBS), pH 7.4
- **Prudomestin** (or other test compounds)
- 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
- 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
- Quercetin (as a positive control)
- Dimethyl sulfoxide (DMSO)
- 96-well black, clear-bottom microplates
- 2. Cell Culture
- Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.



- Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
- 3. **Prudomestin** Cell-Based Antioxidant Assay Protocol
- · Cell Seeding:
  - Trypsinize and count the HepG2 cells.
  - Seed the cells in a 96-well black, clear-bottom microplate at a density of 6 x 10<sup>4</sup> cells per well in 100 μL of complete culture medium.
  - Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
- Preparation of Solutions:
  - Prepare a stock solution of Prudomestin in DMSO.
  - Prepare working solutions of **Prudomestin** and Quercetin (positive control) by diluting the stock solutions in culture medium to the desired concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
  - Prepare a 25 μM working solution of DCFH-DA in culture medium.
  - Prepare a 600 μM working solution of AAPH in Hanks' Balanced Salt Solution (HBSS).
- Treatment and Staining:
  - After 24 hours of incubation, remove the culture medium from the wells.
  - $\circ$  Add 100 µL of the 25 µM DCFH-DA solution to each well.
  - Add 100 μL of the working solutions of **Prudomestin** or Quercetin to the respective wells.
    For control wells, add culture medium with the corresponding concentration of DMSO.
  - Incubate the plate for 1 hour at 37°C and 5% CO2.
- Induction of Oxidative Stress:
  - After the 1-hour incubation, remove the treatment and staining solution.



- Wash the cells twice with 150 μL of warm PBS.
- $\circ$  Add 100  $\mu$ L of the 600  $\mu$ M AAPH solution to all wells except for the no-stress control wells (add 100  $\mu$ L of HBSS to these).
- Fluorescence Measurement:
  - Immediately place the microplate into a fluorescence microplate reader pre-heated to 37°C.
  - Measure the fluorescence intensity every 5 minutes for 1 hour.
  - Set the excitation wavelength to 485 nm and the emission wavelength to 535 nm.
- 4. Data Analysis
- Subtract the background fluorescence (wells with cells but no DCFH-DA) from all readings.
- Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.
- Calculate the percentage of ROS inhibition for each concentration of **Prudomestin** and Quercetin using the following formula:

% Inhibition = (1 - (AUC sample / AUC control)) x 100%

#### Where:

- AUC\_sample is the area under the curve for the wells treated with the test compound and AAPH.
- AUC control is the area under the curve for the wells treated with AAPH only.
- Plot the % inhibition against the concentration of Prudomestin to determine the IC50 value (the concentration required to inhibit 50% of ROS production).

## **Data Presentation**

Table 1: Antioxidant Activity of **Prudomestin** and Reference Compound

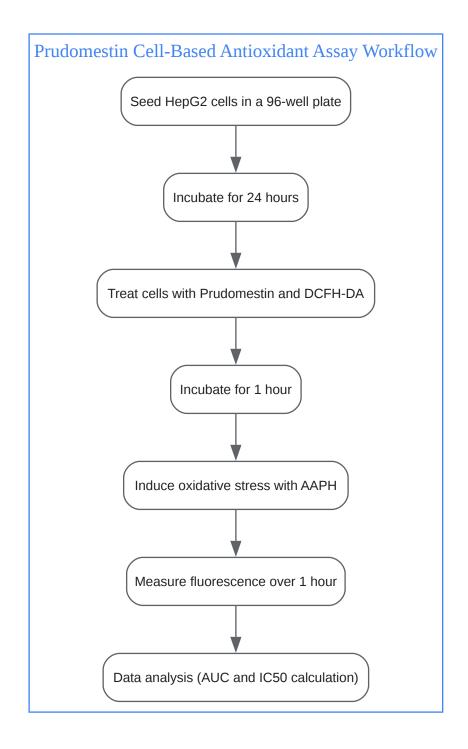


Compound	Assay	IC50 (μg/mL)
Prudomestin	ROS Inhibition	1.5 ± 0.3
Prudomestin	DPPH Radical Scavenging	26.96 ± 0.19
Ibuprofen	ROS Inhibition	11.2 ± 1.9

Data sourced from a study on compounds isolated from Zanthoxylum armatum DC.[1]

## **Visualizations**

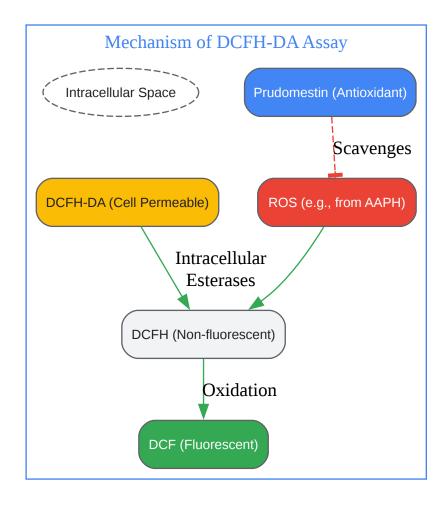




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Caption: Experimental workflow for the **Prudomestin** cell-based antioxidant assay.





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Caption: Signaling pathway of the DCFH-DA based antioxidant assay.

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